molecular formula C15H23BN2O6S B1404216 (3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 914610-81-4

(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No. B1404216
M. Wt: 370.2 g/mol
InChI Key: XNOZXZIWFVIYHA-UHFFFAOYSA-N
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Description

“(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number 865314-28-9 and 937048-39-0 . It has a molecular weight of 320.2 and 306.17 . The compound is stored at a temperature of 2-8°C . It is a solid substance .


Molecular Structure Analysis

The IUPAC name of the compound is "3- { [4- (tert-butoxycarbonyl)-1-piperazinyl]methyl}phenylboronic acid" and "3- [4- (tert-butoxycarbonyl)-1-piperazinyl]phenylboronic acid" . The InChI code is "1S/C16H25BN2O4/c1-16 (2,3)23-15 (20)19-9-7-18 (8-10-19)12-13-5-4-6-14 (11-13)17 (21)22/h4-6,11,21-22H,7-10,12H2,1-3H3" and "1S/C15H23BN2O4/c1-15 (2,3)22-14 (19)18-9-7-17 (8-10-18)13-6-4-5-12 (11-13)16 (20)21/h4-6,11,20-21H,7-10H2,1-3H3" .


Physical And Chemical Properties Analysis

The compound is a solid . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Anti-Malarial Activity

Compounds containing tert-butyl piperazine derivatives have been studied for their anti-malarial activity. Structural analysis of these compounds, including tert-butyl piperazinyl derivatives, has shown their potential as anti-malarial agents. The study focused on the crystal structures and biological studies of these compounds, highlighting the importance of certain molecular features for generating activity (Cunico et al., 2009).

Synthesis of α-Branched Piperazinylbenzylamines

A study on the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines used tert-butoxycarbonyl piperazine derivatives. This research is significant for the development of novel ligands for the human melanocortin 4 receptor. The study elaborates on the methods and mechanisms involved in the synthesis process, showcasing the relevance of such compounds in medicinal chemistry (Jiang et al., 2005).

Structure and Properties Analysis

Research has been conducted on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives, including tert-butyl-benzenesulfonyl piperazine. This research provides insights into the electronic and structural properties of these compounds, which is crucial for understanding their potential applications in various fields (Kumara et al., 2017).

N-tert-Butoxycarbonylation of Amines

Another significant application is the N-tert-butoxycarbonylation of amines, which is a process used in synthesizing N-Boc protected amino acids. This process is crucial in peptide synthesis, as N-Boc amino acids are resistant to racemization, making them vital in peptide synthesis (Heydari et al., 2007).

Novel Piperazine Derivatives as ACC1/2 Inhibitors

Research has also been conducted on novel piperazine derivatives as ACC1/2 non-selective inhibitors, with the synthesis and evaluation of tert-butoxycarbonyl group-substituted piperazine derivatives. These studies are crucial for developing new therapeutic agents, particularly in the field of metabolic disorders (Chonan et al., 2011).

Safety And Hazards

The compound has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O6S/c1-15(2,3)24-14(19)17-7-9-18(10-8-17)25(22,23)13-6-4-5-12(11-13)16(20)21/h4-6,11,20-21H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOZXZIWFVIYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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